

andrographolide anti-cancer activity across different cell lines

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Compound Focus: Andrographoside

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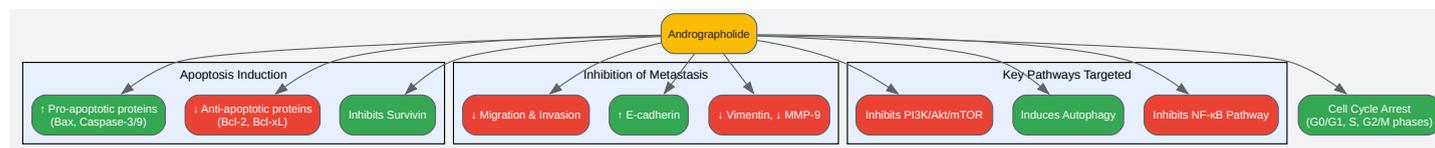
Mechanisms of Action in Different Cancers

Andrographolide, derived from *Andrographis paniculata*, fights cancer through multiple mechanisms. The table below summarizes its effects and the molecular pathways involved in different cancer types.

Cancer Type	Cell Line/Model	Key Mechanisms & Effects	Molecular Targets & Pathways
Gastric Cancer	BGC-823 [1], SGC7901 [2]	- Inhibits cell proliferation [1]	
		<ul style="list-style-type: none">• Induces cell cycle arrest (G0/G1 phase) [1]• Promotes apoptosis [1] - ↑ Bax, ↑ Caspase-3 [1]• ↓ Bcl-2 [1]	
		<ul style="list-style-type: none">• Induces p53-mediated apoptosis [2] Breast Cancer MDA-MB-231 (Triple Negative) [3], MCF-7 [4], BCSCs (CD24-/CD44+) [4] - Induces apoptosis & cell cycle arrest (S, G2/M) [3]• Targets cancer stem cells [4] - ↑ ROS, ↓ Mitochondrial Membrane Potential [3]• ↑ Bax, ↑ Apaf-1, ↓ Bcl-2, ↓ Bcl-xL [3]• Activates Caspase-3 & -9 [3]	
		<ul style="list-style-type: none">• Inhibits Survivin [4] Chondrosarcoma SW1353, Hs 819.T [5] - Suppresses cell migration & invasion [5]• Induces autophagy [5] - Inhibits PI3K/Akt/mTOR pathway [5]	
		<ul style="list-style-type: none">• ↓ Vimentin, ↓ MMP-9, ↑ E-cadherin [5] Colorectal Cancer Review of molecular studies [6] [7] - Exerts anti-cancer, immunomodulatory effects [6] - Inhibits TLR4/NF-κB/MMP-9 pathway [6]	

- Targets MMP-9, NF-κB [6] [7] |

The following diagram summarizes the core signaling pathways through which andrographolide exerts its anti-cancer effects, based on evidence across multiple studies.



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Experimental Data and Efficacy

This table provides a quantitative summary of andrographolide's anti-cancer effects from key experiments.

Cancer Type	Cell Line/Model	Key Experimental Findings	IC50 / Effective Concentration
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| **Gastric Cancer** | BGC-823 [1] | - Time- & concentration-dependent growth inhibition [1]

- ↑ G0/G1 phase cells (48h treatment) [1]
- ↑ Early & late apoptosis [1] | - IC50 provided in study [1] | | **Breast Cancer** | MDA-MB-231 [3] | - Induces S & G2/M phase arrest (36h) [3]
- ↑ ROS, ↓ Mitochondrial Membrane Potential [3]
- Activates Caspase-3 & -9 [3] | - IC50 not specified in abstract [3] | | | BCSCs (CD24-/CD44+) [4] | - Selective cytotoxicity against BCSCs [4]
- ↓ Survivin protein & phosphorylation [4] | - CC50: 0.32 mM [4] | | **Chondrosarcoma** | SW1353, Hs 819.T [5] | - ↓ Wound healing rate (5, 20 μM, 24h) [5]
- ↓ Migratory & invasive ability [5] | - 5 μM, 20 μM [5] |

Detailed Experimental Protocols

For researchers looking to replicate or design related studies, here is a detailed breakdown of the key methodologies used in the cited literature.

- **Cell Viability and Proliferation Assays:** The **MTT assay** is a standard method used to quantify cell proliferation and screen for cytotoxicity. It measures the metabolic activity of cells, where living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals [1] [3]. The optical density of the dissolved crystals is measured at 570 nm, and the cell inhibitory ratio is calculated [1].
- **Apoptosis Detection:** The **Annexin V/Propidium Iodide (PI) double-staining assay** is widely used with flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells [1] [3]. Annexin V binds to phosphatidylserine externalized on the cell surface during early apoptosis, while PI stains DNA in cells with compromised membrane integrity (late apoptosis/necrosis) [1].
- **Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining** is employed to determine the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) [1]. The DNA content of fixed, permeabilized cells is stained with PI, and the fluorescence intensity is measured to identify the cell cycle phase.
- **Protein Expression Analysis: Western Blotting (WB)** is a key technique for detecting specific proteins and changes in their expression levels or post-translational modifications (e.g., phosphorylation). For example, studies have used WB to show that andrographolide downregulates vimentin and MMP-9 while upregulating E-cadherin in chondrosarcoma cells [5].
- **Gene Expression Analysis: Reverse-Transcription PCR (RT-PCR)** is used to analyze the mRNA expression levels of genes involved in apoptosis, such as **Bcl-2, Bax, and caspase-3** in BGC-823 gastric cancer cells [1]. This involves extracting total RNA, reverse transcribing it into cDNA, and then amplifying the target genes with specific primers.

Research Implications and Future Directions

The evidence strongly positions andrographolide as a promising multi-targeted anti-cancer agent. Its ability to simultaneously induce apoptosis, inhibit metastasis, and target cancer stem cells is particularly valuable [2] [5] [4]. Furthermore, its reported **selective cytotoxicity** against cancer cells while sparing normal cells (like MCF-10A breast epithelial cells) highlights its potential for a favorable safety profile [3].

However, to advance this compound towards clinical application, future research must address several gaps:

- **Clinical Evidence:** Currently, robust evidence is primarily from **in vitro studies**. There is a critical need for more **in vivo** studies and, eventually, **clinical trials** to validate efficacy and safety in humans [2]. One clinical trial in colorectal cancer was terminated after phase 2, underscoring the challenges in this transition [2].

- **Bioavailability and Formulation:** Pharmacokinetic studies show that andrographolide has relatively **low oral bioavailability** (9.27%) [3]. Research into novel drug delivery systems, such as **nano-formulations**, is crucial to improve its solubility, stability, and targeted delivery to tumor sites [6].

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